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Compound of Interest

Ethyl 2-bromo-4-methyloxazole-5-
Compound Name:
carboxylate

Cat. No.: B1367243

An In-Depth Technical Guide to the SMILES Notation of Ethyl 2-bromo-4-methyloxazole-5-
carboxylate

For professionals in chemical research and drug development, the precise digital
representation of molecular structures is paramount for database management, computational
modeling, and clear communication. The Simplified Molecular-Input Line-Entry System
(SMILES) offers a robust method for encoding molecular structures into a linear string of
characters. This guide provides a detailed examination of the SMILES notation for Ethyl 2-
bromo-4-methyloxazole-5-carboxylate, a valuable heterocyclic building block in medicinal
chemistry.

Introduction to Ethyl 2-bromo-4-methyloxazole-5-
carboxylate

Ethyl 2-bromo-4-methyloxazole-5-carboxylate (CAS No: 78451-13-5) is a substituted
oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one
nitrogen atom.[1] The oxazole ring is a prevalent scaffold in many biologically active
compounds and natural products, prized for its role in molecular interactions with biological
targets.[2] This specific compound serves as a versatile intermediate in the synthesis of more
complex molecules, particularly in the development of novel antimicrobial and antifungal
agents.[3][4] Its structure, featuring a reactive bromine atom and an ethyl ester group, allows
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for selective functionalization, making it a key component in the synthesis of pharmaceutical

candidates.[3][5]

Property Value
Ethyl 2-bromo-4-methyl-1,3-oxazole-5-
IUPAC Name
carboxylate
CAS Number 78451-13-5
Molecular Formula C7HsBrNOs
Molecular Weight 234.05 g/mol

Canonical SMILES

CCOC(=0)clc(C)nc(Br)ol[5]

Fundamentals of SMILES Notation

SMILES is a chemical notation system that represents a molecule's structure using short ASCII

strings.[6] Understanding its basic rules is essential for interpreting and creating these

notations.

Atoms: Atoms are represented by their standard elemental symbols (e.g., C for carbon, O for

oxygen, Br for bromine). Aromatic atoms are typically denoted by lowercase letters.[7]

e Bonds: Single bonds are usually implied by adjacency in the string. Double bonds are

represented by =, triple bonds by #, and aromatic bonds are often implicitly defined by the

use of lowercase letters for the atoms in the ring.[7]

» Branching: Branches on a chain are indicated by enclosing them in parentheses ().

e Rings: Cyclic structures are described by breaking one bond in each ring. The connection

points are then marked with a number immediately following the atomic symbol. The same

number is used at both connection points to indicate the ring closure.[7]

Deconstructing the SMILES for Ethyl 2-bromo-4-
methyloxazole-5-carboxylate
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The canonical SMILES string for this compound is CCOC(=0)c1c(C)nc(Br)ol.[5] Below is a
step-by-step breakdown of how this string encodes the molecular structure.
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Caption: Logical breakdown of the SMILES string into functional groups.

e CCO: This segment represents the ethyl group (-CH2CHs).

o C: The first carbon atom (methyl group).

o C: The second carbon atom (methylene group), singly bonded to the first.

o O: An oxygen atom, singly bonded to the second carbon.

e C(=0): This describes the carbonyl group of the ester.

o C: The carbonyl carbon. It is attached to the preceding oxygen (O) of the ethyl group.

o (=0): A double bond to an oxygen atom. The parentheses indicate this oxygen is a branch
from the main chain.

e clc(C)nc(Br)ol: This is the core of the molecule, the substituted aromatic oxazole ring.

o cl: Denotes an aromatic carbon atom. The number 1 is a ring closure designator. This
carbon is attached to the carbonyl carbon from the previous segment.

o ¢(C): A second aromatic carbon, bonded to the first. The (C) indicates a methyl group (-
CHs) is attached as a branch to this carbon. This corresponds to the "4-methyl" part of the

name.

o n: An aromatic nitrogen atom, bonded to the previous carbon.

o c(Br): An aromatic carbon, bonded to the nitrogen. The (Br) signifies a bromine atom is
attached as a branch. This is the "2-bromo" substituent.

o 01: An aromatic oxygen atom, bonded to the bromo-substituted carbon. The 1 here
matches the 1 on the first aromatic carbon (c1), indicating that this oxygen atom forms a
bond with that carbon, thus closing the five-membered ring.

The following diagram illustrates the final assembled structure from the SMILES notation.
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Caption: Molecular structure of the target compound with atom numbering.

Synthesis Protocol and Mechanistic Considerations

The synthesis of substituted oxazoles often involves the cyclization of precursors that contain
the requisite atoms for the ring. A common and effective method is the Robinson—Gabiriel
synthesis, which involves the dehydration of 2-acylaminoketones. For a structure like Ethyl 2-
bromo-4-methyloxazole-5-carboxylate, a plausible synthetic route involves the bromination
of an oxazole precursor.

Experimental Protocol: Synthesis via Bromination of an Oxazole Precursor

Causality: This protocol leverages the relative stability of the oxazole ring while exploiting its
electronic properties, which allow for electrophilic substitution. The C2 position of the oxazole
ring is particularly susceptible to deprotonation and subsequent reaction with an electrophile,
making selective bromination feasible.[2]

e Precursor Synthesis: Synthesize the precursor, Ethyl 4-methyloxazole-5-carboxylate (CAS
20485-39-6), via established methods, such as the condensation of ethyl 2-amino-3-
oxobutanoate with an appropriate orthoester.[8]

¢ Dissolution: Dissolve the precursor (1 equivalent) in a suitable aprotic solvent, such as
tetrahydrofuran (THF) or dichloromethane (CHzCl2), in a flask equipped with a magnetic
stirrer and an inert atmosphere (e.g., nitrogen or argon).

e Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a
dry ice/acetone or ice-water bath. This is critical to control the reaction's exothermicity and
prevent side reactions.

» Deprotonation (Optional but recommended for selectivity): For highly selective C2
bromination, a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)
(1.05 equivalents) is added dropwise to deprotonate the C2 position, forming a lithiated
intermediate.[9]

e Bromination: Add a solution of N-Bromosuccinimide (NBS) (1.0 to 1.1 equivalents) in the
same solvent dropwise to the cooled reaction mixture. NBS is chosen as it is a reliable and
easily handled source of electrophilic bromine.[2][9]
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e Reaction Monitoring: Stir the mixture at low temperature for a period of 30 minutes to 2
hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or
Liguid Chromatography-Mass Spectrometry (LC-MS).

» Quenching: Once the reaction is complete, carefully quench the mixture by adding a
saturated aqueous solution of sodium bicarbonate (NaHCOs) or ammonium chloride
(NHaClI).

o Extraction and Purification: Allow the mixture to warm to room temperature, and extract the
product into an organic solvent like ethyl acetate. Wash the combined organic layers with
brine, dry over anhydrous sodium sulfate (Na=S0a4), and concentrate under reduced
pressure. The crude product is then purified using column chromatography on silica gel.

Conclusion: A Keystone for Drug Discovery

The SMILES notation CCOC(=0)clc(C)nc(Br)ol provides an unambiguous, machine-readable
representation of Ethyl 2-bromo-4-methyloxazole-5-carboxylate. Understanding its
construction is fundamental for cheminformatics and computational drug design. As a synthetic
intermediate, this compound's strategic placement of bromo, methyl, and ethyl carboxylate
substituents on a stable oxazole core offers medicinal chemists a powerful platform for
generating diverse molecular libraries. The ability to selectively modify these positions is a key
advantage in the iterative process of lead optimization in modern drug discovery programs.[3]
[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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